molecular formula C16H14N2O2S B2496147 N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 946262-83-5

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2496147
CAS RN: 946262-83-5
M. Wt: 298.36
InChI Key: VSSSCHHEJFSOHV-UHFFFAOYSA-N
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Description

“N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” is a compound that contains an isoxazole moiety, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . Isoxazole is commonly found in many commercially available drugs . The compound also contains a thiophene moiety, which is a five-membered heterocyclic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of “N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” includes an isoxazole ring and a thiophene ring. The isoxazole ring is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . The thiophene ring is a five-membered heterocyclic ring with one sulfur atom .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs .

Antibiotic Applications

Sulfamethoxazole, a drug that contains an isoxazole ring, acts as an antibiotic . This suggests that “N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” could potentially have antibiotic properties.

Neurological Applications

Muscimol and ibotenic acid, which both contain an isoxazole ring, act as GABAA and a neurotoxin respectively . This indicates potential neurological applications for “N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide”.

Anti-Inflammatory Applications

Parecoxib, a drug that contains an isoxazole ring, acts as a COX2 inhibitor , suggesting potential anti-inflammatory applications for “N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide”.

Immunosuppressant Applications

Leflunomide, a drug that contains an isoxazole ring, acts as an immunosuppressant agent . This suggests that “N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” could potentially have immunosuppressant properties.

Synthetic Routes

In the field of synthetic chemistry, isoxazole is a common moiety found in many commercially available drugs . Therefore, “N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” could be used in the synthesis of other complex molecules.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . It is of prime importance to medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .

Mechanism of Action

Target of Action

The primary targets of the compound “N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” are currently unknown. Isoxazole derivatives have been found to interact with a variety of biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular processes and responses.

Result of Action

Isoxazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets . These effects can include changes in cellular processes and responses.

properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-4-6-12(7-5-11)14-9-13(18-20-14)10-17-16(19)15-3-2-8-21-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSCHHEJFSOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

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